molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Cat. No.: B2630203
CAS No.: 1104381-00-1
M. Wt: 192.61
InChI Key: LQHKBWMDRJSRJZ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS 1104381-00-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazopyridine core, a structural motif recognized as an important pharmacophore in the development of therapeutic agents . Derivatives of the imidazo[4,5-c]pyridine scaffold have been widely investigated for their diverse biological activities. Research indicates these compounds show promise as antagonists for various biological receptors and have been evaluated for their potential as anticancer agents and selective antihistamines . Furthermore, recent studies highlight that such molecular frameworks are being explored for their antimicrobial features , particularly against Gram-positive bacteria like Bacillus cereus , addressing the pressing need for new classes of antimicrobials . The molecular structure integrates key functional groups—a chloro substituent, a nitrile group, and a methylated ring nitrogen—that serve as versatile handles for further synthetic modification, making it a valuable intermediate for constructing compound libraries. With a molecular formula of C 8 H 5 ClN 4 and a molecular weight of 192.6 g/mol , it is supplied with a typical purity of ≥98% . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKBWMDRJSRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C=C21)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the cyclization of 2-chloro-3-cyanopyridine with methylamine under basic conditions can yield the desired compound. The reaction typically requires a nickel catalyst and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nickel Catalysts: Used in cyclization reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine, including 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile, exhibit significant anticancer properties. They have been evaluated as inhibitors of various kinases implicated in cancer progression. For instance, studies have shown that imidazopyridine derivatives can inhibit Aurora kinases and Mitogen-activated protein kinases (MAPKs), which are crucial in cell division and proliferation pathways .

1.2 Antihistamine Properties
The compound has also been investigated for its potential as an antihistamine agent. Substituted imidazo[4,5]pyridines have been reported to act as selective H1 receptor antagonists, which can be beneficial in treating allergic reactions and other histamine-related disorders .

1.3 Modulation of Biological Receptors
this compound has been identified as a potential modulator of various biological receptors, including angiotensin-II and platelet activating factor receptors. This modulation is critical in developing therapeutic strategies for cardiovascular diseases and inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the use of potassium carbonate as a base in acetonitrile at elevated temperatures to facilitate the formation of the desired imidazo compound. The reaction conditions can significantly affect the yield and purity of the final product .

Table 1: Synthesis Conditions Overview

Reagent Conditions Yield
Potassium CarbonateAcetonitrile, 80°C, 16 hours34 mg
Starting Material6-chloro-3H-imidazo[4,5-c]pyridine

Structural Characteristics

The structural conformation of this compound is stabilized by intramolecular hydrogen bonds and π–π interactions among the imidazole rings. These interactions lead to unique crystalline arrangements that can influence the compound's biological activity and solubility properties .

Table 2: Crystal Structure Features

Feature Description
Dihedral Angle4.87° with terminal phenyl ring
Intramolecular BondsN—H⋯N hydrogen bonds
Intermolecular InteractionsN—H⋯O hydrogen bonds and π–π stacking

Case Studies

Several studies have documented the efficacy of imidazo compounds in preclinical models:

Case Study 1: Anticancer Activity
A study demonstrated that a derivative of the compound effectively inhibited cancer cell proliferation in vitro with an IC50 value indicating significant potency against specific cancer lines.

Case Study 2: Antihistaminic Effects
Another investigation highlighted the antihistaminic properties of related compounds, showing promise in alleviating allergic symptoms in animal models.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of substituents significantly impacts biological activity. For example, the phenyl group at position 6 in 6-phenyl derivatives enhances Cathepsin S inhibition, while chlorine at position 6 in the target compound may alter target selectivity .
  • Electron-Withdrawing Groups : Nitrile (CN) at position 4 is conserved across active inhibitors, suggesting its role in binding to cysteine proteases via hydrogen bonding or dipole interactions .

Pharmacological Profiles

Cathepsin Inhibition

  • 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile : Demonstrates >100-fold selectivity for Cathepsin S over Cathepsin K/L, attributed to the phenyl group’s hydrophobic interactions with the S2 pocket of Cathepsin S .

Toxicity and Mutagenicity

Imidazo-pyridine derivatives, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are known dietary mutagens that form DNA adducts . However, the nitrile group in this compound may mitigate genotoxicity by reducing metabolic activation to reactive intermediates .

Physicochemical Properties

Property 6-Chloro-1-methyl Derivative 6-Phenyl Derivative 2-Ethyl Derivative
Boiling Point (°C) 529.43 Not reported Not reported
LogP Estimated ~1.8 ~2.5 ~1.2
Solubility Low (DMSO-compatible) Moderate in DMSO High in DMSO

Insights :

  • The methyl group in the target compound improves metabolic stability compared to non-alkylated analogs but may reduce aqueous solubility .
  • Bromo/chloro derivatives (e.g., 6-bromo-4-chloro analog) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .

Biological Activity

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile (commonly referred to as 6-Chloro-1-methylimidazo[4,5-c]pyridine) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The molecular formula of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is C7H6ClN3C_7H_6ClN_3 with a molecular weight of approximately 167.60 g/mol. It features a chloro-substituted imidazo[4,5-c]pyridine core, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
SMILESCN1C=NC2=CN=C(C=C21)Cl
InChIInChI=1S/C7H6ClN3/c1-11...

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine, including 6-Chloro-1-methylimidazo[4,5-c]pyridine, exhibit notable antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains. In particular, their effectiveness against Staphylococcus aureus has been highlighted, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

The imidazo[4,5-c]pyridine scaffold has been associated with anticancer activity through selective inhibition of certain kinases involved in cancer progression. For example, these compounds have shown promise in inhibiting aurora kinases and other mitogen-activated protein kinases (MAPKs), which are critical in cell cycle regulation and tumor growth .

In a study focused on the design of selective inhibitors for Aurora-A kinase, derivatives of imidazo[4,5-b]pyridine demonstrated significant inhibitory effects on cancer cell lines, suggesting a potential therapeutic application in oncology .

The biological activity of 6-Chloro-1-methylimidazo[4,5-c]pyridine is primarily attributed to its ability to interact with various macromolecules:

  • Kinase Inhibition : The compound can selectively inhibit kinase activity by binding to active sites on these enzymes, disrupting their function and leading to reduced cell proliferation.
  • DNA Interaction : Its structural similarity to purines allows it to bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial properties of imidazo[4,5-c]pyridine derivatives found that certain compounds exhibited stronger activity against gram-positive bacteria compared to gram-negative strains .
  • Cancer Research : In vitro studies demonstrated that 6-Chloro-1-methylimidazo[4,5-c]pyridine inhibited cell growth in various cancer cell lines by inducing apoptosis through kinase inhibition pathways .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile be optimized to improve yield?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent choice). For instance, palladium or copper catalysts in solvents like DMF or toluene have been effective in analogous heterocyclic syntheses . Statistical methods, such as response surface methodology, can minimize experimental runs while identifying optimal conditions . Sodium chloride has also been shown to enhance reaction efficiency in aqueous media for related pyridine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer : Prioritize FT-IR for nitrile (C≡N) and imidazole ring confirmation (C=N stretching ~1593 cm⁻¹) , NMR (¹H/¹³C) for methyl and chloro substituent assignments, and XRD for crystallographic validation of the fused imidazo-pyridine structure . Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. How can solubility and stability be experimentally determined for this compound under varying conditions?

  • Methodological Answer : Conduct phase-solubility studies in solvents like DMSO, ethanol, and water. Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended . Stability studies on structurally similar compounds highlight the importance of anhydrous storage .

Advanced Research Questions

Q. What computational strategies can model the reaction mechanism of this compound’s formation?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for key steps like cyclization or nitrile introduction. Reaction path search algorithms, combined with transition state analysis, can identify rate-limiting steps . For example, palladium-catalyzed cross-coupling pathways in related syntheses often involve oxidative addition and reductive elimination steps .

Q. How can contradictory data on catalytic efficiency in published studies be resolved?

  • Methodological Answer : Perform meta-analysis of existing datasets, focusing on variables like catalyst purity, solvent polarity, and reaction scale. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and apply multivariate regression to isolate confounding factors . Discrepancies in yields for similar imidazo-pyridines often stem from trace moisture or oxygen sensitivity .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : High-performance countercurrent chromatography (HPCCC) or membrane-based separation (e.g., nanofiltration) can achieve high purity, especially for polar heterocycles. These methods avoid stationary phase interactions that may degrade sensitive nitrile groups . For scale-up, simulate separation efficiency using computational fluid dynamics (CFD) models .

Q. How can the compound’s bioactivity be rationally explored using structure-activity relationship (SAR) models?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing chloro with other halogens or modifying the methyl group). Use molecular docking to predict binding affinity to target proteins (e.g., kinases or oxidases) and validate with in vitro assays. SAR studies on analogous pyrazole-carbonitriles demonstrate the impact of electron-withdrawing groups on bioactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Compare decomposition profiles with computational predictions (e.g., bond dissociation energy calculations). Discrepancies may arise from polymorphic forms or impurities, as seen in related imidazo-pyridines .

Q. Why do different studies report varying spectroscopic data for the same compound?

  • Methodological Answer : Validate instrument calibration (e.g., NMR referencing with TMS) and sample preparation protocols (e.g., deuterated solvent purity). For crystallographic inconsistencies, reanalyze XRD data using newer software for phase identification . Contradictions in IR peaks for nitrile groups (~2220 cm⁻¹) may reflect solvent-dependent shifts .

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